
DNDI-8219
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNDI-8219 is a antitubercular agent with the potent antileishmanial effects.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Studies have shown that DNDI-8219 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for effective dosing regimens. In preclinical models, it demonstrated a significant reduction in parasite load in tissues following administration .
Efficacy Against Visceral Leishmaniasis
This compound has shown promising results in treating visceral leishmaniasis (VL), a severe form of leishmaniasis caused by Leishmania donovani. In animal studies, this compound was administered at doses of 50 mg/kg/day, leading to substantial reductions in parasitic burden:
The compound not only matched but often exceeded the efficacy of existing treatments like liposomal amphotericin B, indicating its potential as a new therapeutic option for VL .
Efficacy Against Chagas Disease
This compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. In mouse models, it demonstrated significant antichagasic activity when administered at similar dosages:
Treatment Group | Efficacy (Reduction in Parasite Load) | Reference |
---|---|---|
This compound | Significant reduction observed |
This positions this compound as a dual-purpose candidate for treating both visceral leishmaniasis and Chagas disease.
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary findings suggest that it has a favorable safety margin compared to other treatments:
Parameter | This compound | Liposomal Amphotericin B |
---|---|---|
Toxicity Level | Low | Moderate to High |
Side Effects | Minimal | Significant |
These results indicate that this compound may offer a safer alternative for patients requiring treatment for these parasitic infections .
Conclusion and Future Directions
This compound presents a compelling case as a promising candidate for the treatment of visceral leishmaniasis and Chagas disease. Its potent efficacy, favorable pharmacokinetics, and acceptable safety profile warrant further clinical investigations to establish its therapeutic potential in humans.
Future research should focus on:
- Conducting clinical trials to validate efficacy and safety in human subjects.
- Exploring combination therapies with other antiparasitic agents.
- Investigating the long-term effects and resistance patterns associated with this compound.
Eigenschaften
CAS-Nummer |
1333170-15-2 |
---|---|
IUPAC-Name |
(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2/t10-/m1/s1 |
InChI-Schlüssel |
IXUWKDINJWESQG-SNVBAGLBSA-N |
SMILES |
FC(F)(F)OC1=CC=C(O[C@@H]2CN3C(OC2)=NC([N+]([O-])=O)=C3)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DNDI-8219; DNDI 8219; DNDI8219; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.